1-(thiophen-3-ylmethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with various applications in industrial chemistry and material science . Imidazole is a five-membered planar ring, which is notable for being a part of the structure of important biomolecules like histidine and histamine.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of four carbon atoms and one sulfur atom . Imidazole consists of a five-membered ring, containing two nitrogen atoms at non-adjacent positions .Chemical Reactions Analysis
Thiophene undergoes reactions similar to those of benzene. It can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation . Imidazole can act as a base and as a weak acid, making it amphoteric .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For instance, thiophene is a colorless liquid with a pleasant odor, slightly soluble in water but soluble in many organic solvents .Scientific Research Applications
Medicinal Chemistry Applications
Research has demonstrated the utility of 1-(thiophen-3-ylmethyl)-1H-imidazole-4-carboxylic acid derivatives in the development of thromboxane synthetase inhibitors. These compounds show promise in modulating thromboxane levels, a key factor in thrombosis and other cardiovascular diseases. For instance, a study by Cross et al. (1986) identified several 1H-imidazol-1-yl-substituted carboxylic acids as potent inhibitors of thromboxane A2 synthetase, highlighting their potential in therapeutic applications related to cardiovascular health (Cross, Dickinson, Parry, & Randall, 1986).
Materials Science Applications
In materials science, derivatives of this compound have been utilized in the synthesis of metal-organic frameworks (MOFs) and luminescent materials. Wang et al. (2021) reported on the synthesis of a terthiophene-based imidazole luminophore, showcasing its application in creating MOFs with dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research underscores the potential of such derivatives in developing novel materials with specific optical and magnetic properties (Wang, He, Guo, Dunning, Humphrey, Jones, 2021).
Chemical Synthesis Applications
The compound and its derivatives have also found applications in chemical synthesis, aiding in the production of complex heterocyclic compounds. For example, research by Mabkhot et al. (2017) detailed the synthesis of novel thiophene-containing compounds with potential antibacterial and antifungal activities. This work highlights the role of thiophene derivatives in synthesizing bioactive molecules with significant antimicrobial properties (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, Mubarak, 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 3-Thienylboronic acid, a thiophene derivative, has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Thiophene and its derivatives continue to be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activities .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-4-11(6-10-8)3-7-1-2-14-5-7/h1-2,4-6H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLPZBYAVVQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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